molecular formula C10H6ClFO2S B6309529 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-93-6

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6309529
CAS No.: 1954362-93-6
M. Wt: 244.67 g/mol
InChI Key: BCYLELFWRLIPMT-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a chemical building block designed for research and development, particularly in medicinal chemistry. This methyl ester derivative is a versatile intermediate for the synthesis of more complex molecules. Its core structure is based on the benzo[b]thiophene scaffold, which is recognized in scientific literature as a privileged structure in drug discovery due to its wide range of potential biological activities. This compound is especially valuable for researchers exploring new antimicrobial agents. Scientific studies have demonstrated that structurally similar benzo[b]thiophene acylhydrazone derivatives exhibit promising activity against multidrug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and strains resistant to daptomycin . The simultaneous presence of both chloro and fluoro substituents on the benzothiophene nucleus is intended to allow for fine-tuning of the molecule's electronic properties and lipophilicity, which can be critical for optimizing biological activity and pharmacokinetic profiles. Researchers can readily hydrolyze the methyl ester to the corresponding carboxylic acid or react it with hydrazine to form a hydrazide, which can then be condensed with various aldehydes to create a library of acylhydrazone derivatives for biological screening . This makes it a key starting material in hit-to-lead optimization campaigns. The product is provided for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYLELFWRLIPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of 2-methoxy-nitrobenzene with thiosulfonate or thionyl chloride to obtain 2-methoxy-benzenethiol. This intermediate is then subjected to chlorination and methylation reactions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions, while the fluorine at position 5 demonstrates lower reactivity due to its stronger C–F bond.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Chlorine substitutionNH₃ (aq.), CuSO₄, 100°C, 12h6-Amino-5-fluoro-benzo[b]thiophene-2-carboxylate methyl ester72
Fluorine substitutionNot typically observed under mild conditions

Key Findings :

  • Chlorine substitution proceeds via a two-step mechanism: (1) coordination of Cu²⁺ to the thiophene sulfur, activating the C–Cl bond; (2) nucleophilic attack by ammonia.

  • Fluorine remains inert toward common nucleophiles below 150°C due to high bond dissociation energy (BDE ≈ 116 kcal/mol).

Ester Hydrolysis

The methyl ester undergoes hydrolysis under both acidic and basic conditions:

ConditionsReagentsTemperatureTimeProductYield (%)Reference
Basic hydrolysis3N NaOH, EtOH, RT25°C24h6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid87
Acidic hydrolysisHCl (conc.), reflux110°C6hSame as above68

Mechanistic Insight :

  • Base-mediated hydrolysis follows Bₐc2 mechanism with hydroxide attack at the carbonyl carbon .

  • Acidic conditions promote protonation of the carbonyl oxygen, facilitating water nucleophilicity .

Oxidation

Target SiteReagentsProductNotesReference
Thiophene SmCPBA (1.2 eq.), CH₂Cl₂6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylate methyl sulfoxideStereoselectivity: 85% trans
Thiophene SH₂O₂ (30%), AcOH, 80°CCorresponding sulfoneRequires prolonged heating

Reduction

Target GroupReagentsProductYield (%)Reference
EsterLiAlH₄, THF, 0°C → RT6-Chloro-5-fluoro-benzo[b]thiophene-2-methanol91

Comparative Reactivity :

  • Sulfur oxidation occurs preferentially at the thiophene ring over ester group modifications.

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting halogen substituents.

Cross-Coupling Reactions

The benzo[b]thiophene core participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductsSelectivityReference
β-ArylationPd(OAc)₂, XPhos, K₂CO₃, DMF, RT3-Aryl-6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylate methyl esterβ:α = 98:2
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, dioxane, 80°C5-Fluoro-6-(aryl)-benzo[b]thiophene-2-carboxylate methyl ester

Mechanistic Analysis :

  • β-Arylation proceeds via a carbo-palladation pathway rather than concerted metalation-deprotonation (CMD) .

  • Electron-withdrawing halogens enhance electrophilicity at C3, favoring β-selectivity .

Comparative Reactivity with Analogues

CompoundRelative Reactivity (NAS)Sulfur Oxidation RateEster Hydrolysis Rate (k, h⁻¹)
6-Chloro-5-fluoro derivative (target)1.00 (reference)1.001.00
6-Chloro-5-methyl derivative0.630.850.92
5-Fluoro-6-nitro derivative2.151.221.10

Key Trends :

  • Electron-withdrawing groups (e.g., -NO₂) accelerate NAS and oxidation rates .

  • Steric hindrance from substituents (e.g., -CH₃) reduces reactivity across all pathways.

Industrial-Scale Considerations

  • Batch Optimization : Acid-catalyzed esterification achieves >95% purity at 15–25 psi using phase-transfer catalysts (e.g., TBAB) .

  • Waste Management : Halogenated byproducts require specialized neutralization protocols to meet EPA guidelines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester exhibit anticancer activity. A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound could inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth .

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation and substitution, allowing the creation of more complex structures .

Table 1: Common Reactions and Products

Reaction TypeReagents UsedMajor Products
OxidationH₂O₂, m-CPBASulfoxides, sulfones
ReductionLiAlH₄, NaBH₄Alcohols, aldehydes
Nucleophilic SubstitutionAmines, thiolsAmino or thiol derivatives

Material Science

Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductor devices has shown promise in enhancing charge transport properties.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of 6-Chloro-5-fluoro-benzo[b]thiophene derivatives on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations lower than many traditional antibiotics, showcasing its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Benzo[b]thiophene Derivatives

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Benzo[b]thiophene Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester C₁₀H₇ClFO₂S 245.68 Cl (6), F (5), COOCH₃ (2)
5-Chloro-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester C₁₁H₆ClF₃O₂S 294.68 Cl (5), CF₃ (3), COOCH₃ (2)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 NH₂ (5), COOCH₃ (2)
2-(4-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene C₁₄H₁₁ClO₃S 294.76 4-Cl-benzoyl (position 2), dioxolane (position 5)
Key Observations:

Substituent Effects: The chlorine and fluorine substituents in the target compound enhance electron withdrawal compared to the trifluoromethyl (CF₃) group in the first comparator . However, CF₃ introduces greater steric bulk and lipophilicity. The amino (NH₂) group in Methyl 5-amino-1-benzothiophene-2-carboxylate is electron-donating, contrasting sharply with the electron-withdrawing halogens in the target compound. This difference likely alters reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Molecular Weight Trends :

  • The target compound has a lower molecular weight (245.68 g/mol) compared to derivatives with bulky groups (e.g., 294.68 g/mol for the CF₃-containing compound ), suggesting differences in solubility and bioavailability.

Biological Activity

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester (CB94928617) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of chlorine and fluorine atoms, which may influence its reactivity and interactions with biological targets. The following sections will detail its synthesis, biological evaluations, mechanisms of action, and case studies demonstrating its efficacy.

  • Molecular Formula: C10H6ClFO2S
  • Molecular Weight: 244.67 g/mol
  • CAS Number: [not provided]

Synthesis

The synthesis of this compound typically involves the functionalization of benzo[b]thiophene derivatives through various chemical reactions such as halogenation and esterification. The specific synthetic pathways can vary but often include:

  • Halogenation : Introduction of chlorine and fluorine atoms.
  • Esterification : Conversion of the carboxylic acid to a methyl ester.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to benzo[b]thiophene structures, including 6-Chloro-5-fluoro-benzo[b]thiophene derivatives. For instance, a derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus strains, indicating significant antibacterial potential .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cell lines to assess the safety profile of the compound. In one study, a related derivative showed no cytotoxic effects at concentrations up to 128 µg/mL, which is substantially higher than its MIC, suggesting a favorable therapeutic index .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of halogens enhances binding affinity, potentially leading to inhibition of critical biological pathways.

Case Studies

StudyFindingsReference
Antimicrobial ScreeningIdentified as effective against multiple strains of S. aureus, including resistant strains
Cytotoxicity EvaluationNo cytotoxicity observed in A549 cells up to high concentrations
Structure-Activity RelationshipVariations in substituents affect biological potency; halogenated derivatives show enhanced activity

Q & A

Basic: What are the standard synthetic routes for 6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation and esterification steps. A common approach is to start with benzo[b]thiophene derivatives, introducing chloro and fluoro substituents via electrophilic aromatic substitution (EAS) under controlled conditions. For example, fluorination may employ Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DCM, while chlorination can use NCS (N-chlorosuccinimide) . Esterification of the carboxylic acid intermediate is achieved via methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide). Optimization involves monitoring reaction temperature (e.g., 0–5°C for fluorination to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agents). Purity is validated via HPLC or LC-MS .

Basic: How is the structural characterization of this compound performed, and what key spectroscopic features distinguish it?

Methodological Answer:
Structural confirmation relies on NMR, FT-IR, and X-ray crystallography :

  • ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). Thiophene ring protons resonate between 7.2–8.1 ppm, with splitting patterns reflecting chloro/fluoro substituents .
  • FT-IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .
  • X-ray : The dihedral angle between the thiophene ring and ester group is typically <5°, indicating planarity. Hydrogen bonds (e.g., O–H⋯O in carboxylic acid analogs) form dimeric structures in the crystal lattice .

Advanced: How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The meta-chloro and para-fluoro substituents create an electron-deficient aromatic system, enhancing reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine’s strong electron-withdrawing effect activates the thiophene ring toward nucleophilic aromatic substitution (SNAr), while chlorine serves as a leaving group. Computational studies (DFT) reveal reduced electron density at the C-2 position, favoring Pd-catalyzed couplings. For example, coupling with boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 12h), yielding biaryl derivatives .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:
Discrepancies in yields (e.g., 40–75% for esterification) often arise from:

  • Moisture sensitivity : Fluorination reagents like DAST require strict anhydrous conditions. Traces of water reduce yields by 20–30% .
  • Catalyst choice : Using DMAP (4-dimethylaminopyridine) vs. H₂SO₄ for esterification alters reaction rates and byproduct formation.
    Resolution involves:
    • In-situ monitoring : TLC or inline IR to track intermediate formation.
    • Post-reaction quenching : Neutralizing excess reagents with NaHCO₃ before extraction .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
The compound is sensitive to light and humidity. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation is monitored via:

  • HPLC stability assays : Check for ester hydrolysis (carboxylic acid formation) over 30 days.
  • Karl Fischer titration : Maintain moisture content <0.1% .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:
Docking studies (AutoDock Vina) and QSAR models are used to predict interactions with biological targets (e.g., kinase inhibitors):

  • Pharmacophore mapping : The thiophene core and ester group act as hydrogen bond acceptors.
  • ADMET prediction : LogP values (~2.8) indicate moderate blood-brain barrier permeability.
    Experimental validation involves enzyme inhibition assays (IC₅₀) and cytotoxicity screening (MTT assay) .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Normal-phase silica column chromatography (hexane/EtOAc 4:1) effectively separates ester derivatives from halogenation byproducts.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. Retention time: ~8.2 min (λ = 254 nm) .

Advanced: How does the steric and electronic environment of the thiophene ring affect regioselectivity in further functionalization?

Methodological Answer:
The C-3 position is sterically hindered by the methyl ester, directing electrophiles to C-4 or C-5. Nitration (HNO₃/H₂SO₄) at C-5 occurs with 85% regioselectivity due to fluorine’s para-directing effect. Steric maps (Mercury software) and NBO (Natural Bond Orbital) analysis quantify charge distribution, guiding functionalization strategies .

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